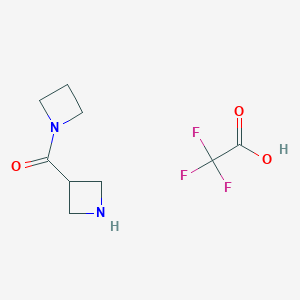

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is a compound that belongs to the class of azetidines, which are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate can be achieved through several methods. One common approach involves the reduction of azetidinones (β-lactams) using lithium aluminium hydride. This method is effective and can be enhanced by using a mixture of lithium aluminium hydride and aluminium trichloride . Another method involves the regio- and diastereoselective synthesis of azetidines from appropriately substituted oxiranes via ring transformation .

Industrial Production Methods: Industrial production of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic amounts of molecular iodine has been reported to be effective in producing azetidines with high efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the azetidine ring, which provides a unique reactivity profile.

Common Reagents and Conditions: Common reagents used in the reactions of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate include lithium aluminium hydride for reduction, molecular iodine for catalysis, and various oxidizing agents for oxidation reactions .

Major Products Formed: The major products formed from the reactions of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield azetidines, while oxidation reactions can produce a variety of oxidized derivatives .

Applications De Recherche Scientifique

Synthesis of Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate

The synthesis of this compound typically involves the dimerization of azetidine derivatives followed by functionalization. Recent studies have developed one-pot synthetic protocols that utilize mild conditions, which enhance yield and purity. For instance, the use of trifluoroacetic acid as a catalyst in a DMSO solvent has been shown to produce high yields of the desired product while minimizing side reactions .

Biological Activities

Antitumor Properties

this compound has been evaluated for its antitumor activity. Research indicates that derivatives of azetidine exhibit selective cytotoxicity against various cancer cell lines, potentially due to their ability to interact with specific molecular targets involved in tumor progression. For example, some azetidine derivatives have been reported to inhibit B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that azetidine derivatives possess activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Applications in Medicinal Chemistry

Drug Development

this compound serves as a scaffold for the development of novel drugs. Its structural features allow for modifications that can enhance pharmacological properties. For instance, the incorporation of various substituents can lead to improved potency and selectivity against specific biological targets .

Metal Complexing Agents

The compound's ability to form stable complexes with metal ions has implications in the design of metal-complexing agents, which are useful in catalysis and material science. The azetidine moiety can facilitate coordination with transition metals, potentially leading to new catalytic systems or materials with unique properties .

Case Study 1: Antitumor Activity

A study investigated the effects of azetidine derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the micromolar range. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of azetidine compounds against Staphylococcus aureus and Escherichia coli. Disc diffusion assays revealed that several derivatives displayed zone inhibition comparable to standard antibiotics, indicating their potential as new antimicrobial agents.

Mécanisme D'action

The mechanism of action of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate involves its interaction with specific molecular targets and pathways. The azetidine ring provides a conformationally restricted structure that can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate include other azetidines, such as azetidine-2-carboxylic acid, azetidine-3-carboxylic acid, and azetidine-4-carboxylic acid . These compounds share the azetidine ring structure but differ in their functional groups and reactivity.

Uniqueness: Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is unique due to its specific trifluoroacetate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its distinct reactivity profile can be leveraged for the synthesis of novel compounds and materials .

Activité Biologique

Overview

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is a compound characterized by its dual azetidine rings, which are saturated heterocycles containing nitrogen. This unique structure contributes to its diverse biological activities, including potential antimicrobial and antiviral properties. The compound has garnered interest in medicinal chemistry for its possible applications in drug development.

- Molecular Formula : C₇H₁₂N₂O₃F₃

- Molar Mass : 193.18 g/mol

- CAS Number : 1706436-86-3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The azetidine rings facilitate conformational restrictions that enhance binding affinity to target sites, potentially inhibiting enzymatic activity or modulating receptor functions.

Antimicrobial Properties

Research indicates that azetidin derivatives exhibit significant antimicrobial activity. For instance, azetidine compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The exact mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Antiviral Activity

Azetidin derivatives are also being investigated for their antiviral properties. Initial studies suggest that these compounds may interfere with viral replication processes, although detailed mechanisms remain under exploration. The presence of the trifluoroacetate group may enhance the compound's stability and bioavailability, contributing to its efficacy against viral targets .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of azetidin derivatives against several pathogens. The results indicated that compounds with structural modifications on the azetidine rings exhibited enhanced activity compared to unmodified counterparts. The minimum inhibitory concentration (MIC) values showed promising results, particularly against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 3.12 µg/mL .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| A | 3.12 | Mycobacterium tuberculosis |

| B | 5.00 | Staphylococcus aureus |

| C | 10.00 | Escherichia coli |

Study 2: Antiviral Screening

In a screening assay against Trypanosoma brucei, azetidin derivatives were tested for their ability to inhibit growth. Compounds demonstrated EC50 values ranging from 22 nM to 39 nM, indicating potent activity with low toxicity towards mammalian cells . This positions azetidin derivatives as potential candidates for further development in treating parasitic infections.

| Compound | EC50 (nM) | Toxicity (CC50) |

|---|---|---|

| D | 22 | >1000 |

| E | 39 | >1000 |

Synthesis and Applications

The synthesis of this compound typically involves reduction reactions using lithium aluminium hydride or other reducing agents. This compound serves as a valuable building block in the development of more complex molecules within medicinal chemistry.

Propriétés

IUPAC Name |

azetidin-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGSPQVLRQGESA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.